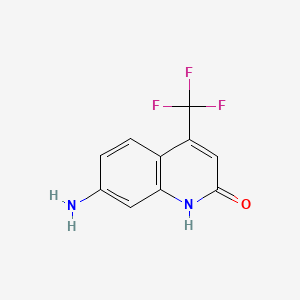

7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one

Description

Properties

IUPAC Name |

7-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMJMNWLFZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207425 | |

| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58721-76-9 | |

| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one

Introduction

The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides an excellent template for developing targeted therapeutic agents. The strategic functionalization of this core is paramount to modulating its pharmacological profile. This guide focuses on a particularly compelling derivative: 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one .

The introduction of a trifluoromethyl (-CF₃) group at the C4-position is of significant interest in medicinal chemistry. The -CF₃ group is a powerful bioisostere for a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and cell membrane permeability of a parent molecule. Concurrently, the amino (-NH₂) group at the C7-position serves as a versatile synthetic handle for further derivatization and as a key hydrogen bonding moiety, enabling crucial interactions with biological targets.[2] This combination of functional groups on the quinolinone scaffold makes 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one a valuable building block in drug discovery, particularly in the pursuit of novel anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]

This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, designed for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic organic compound that exists as a solid at room temperature.[5][6] Its core structure consists of a benzene ring fused to a pyridinone ring.

Caption: Chemical Structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one.

Quantitative Data Summary

The key identifiers and molecular properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 58721-76-9 | [2][5][7][8] |

| Molecular Formula | C₁₀H₇F₃N₂O | [2][5][7][8] |

| Molecular Weight | 228.17 g/mol | [2][7] |

| MDL Number | MFCD06654717 | [2][7] |

| Purity | Typically ≥97% | [7] |

| Physical State | Solid | [5] |

| Solubility | Likely soluble in hot DMSO and DMF; poor solubility in other common solvents. | [6] |

| Storage | Room temperature, in a dark place, sealed from moisture. | [5] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its characteristic features can be reliably predicted based on its functional groups and analysis of closely related analogs.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A broad singlet in the downfield region (δ > 10 ppm) corresponding to the N-H proton of the lactam.

-

A series of signals in the aromatic region (δ 6.5-8.0 ppm) for the protons on the bicyclic ring system. The protons on the benzene ring will exhibit splitting patterns influenced by the amino group.

-

A singlet around δ 6.0-6.5 ppm for the vinyl proton at the C3 position.

-

A broad singlet corresponding to the two protons of the C7-amino group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon (C2) of the lactam is expected in the downfield region (δ > 160 ppm).

-

A quartet for the C4-CF₃ carbon due to coupling with the three fluorine atoms. The carbon of the CF₃ group itself will also appear as a quartet.

-

Multiple signals in the aromatic region (δ 100-150 ppm) for the remaining carbons of the quinolinone core.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretching: Asymmetric and symmetric stretching vibrations for the primary amine (-NH₂) are expected in the 3300-3500 cm⁻¹ region. A broader absorption for the lactam N-H is also anticipated.[9]

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the lactam.

-

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-CF₃ group.[9]

-

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (228.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₀H₇F₃N₂O.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 7-amino-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved via a condensation and cyclization reaction, a common strategy for forming the quinolinone core. A plausible and field-proven approach involves the reaction of m-phenylenediamine with an ethyl 4,4,4-trifluoroacetoacetate derivative.

Caption: General workflow for the synthesis of the target quinolinone.

Detailed Experimental Protocol

This protocol is adapted from a published procedure for a structurally similar compound, where reaction temperature is a critical parameter to achieve the desired aromatic product over a dihydro-intermediate.[11]

Objective: To synthesize 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one.

Materials:

-

m-Phenylenediamine (1 equivalent)

-

Ethyl 4,4,4-trifluoroacetoacetate (1 equivalent)

-

High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

-

Methanol (for washing)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a minimal amount of a high-boiling point solvent.

-

Thermal Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: High temperature is crucial to drive the intramolecular cyclization and subsequent dehydration to form the aromatic quinolinone ring system. Lower temperatures may favor the formation of a stable dihydro-intermediate.[11]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

-

Isolation: Suspend the cooled reaction mixture in methanol and stir vigorously. Collect the solid product by vacuum filtration, washing thoroughly with cold methanol to remove residual solvent and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one as a solid.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.

Chemical Reactivity

The reactivity of the molecule is dictated by its primary functional groups:

-

C7-Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, diazotization, and condensation to form Schiff bases. This position is the primary site for derivatization to build larger, more complex molecules.[12]

-

Lactam (Amide) System: The N-H of the lactam can be deprotonated with a strong base and subsequently alkylated. The carbonyl group is generally less reactive than a ketone but can participate in certain reactions under harsh conditions.

-

Aromatic Ring: The electron-donating amino group activates the benzene portion of the ring system towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C6 and C8).

Applications in Research and Drug Discovery

The unique structural and electronic features of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one make it a highly attractive starting point for the development of novel therapeutic agents.

Caption: Relationship between structure and potential therapeutic applications.

-

Oncology: The quinoline and quinolinone cores are present in several anticancer drugs. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of kinase inhibitors or other targeted agents. This scaffold could be elaborated to target specific enzymes or receptors implicated in cancer progression.

-

Inflammatory Diseases: Derivatives of 7-trifluoromethylquinoline have been synthesized and evaluated as potential analgesic and anti-inflammatory agents, suggesting that this core can be optimized for this therapeutic area.[3]

-

Infectious Diseases: The 4-aminoquinoline scaffold is famously the basis for the antimalarial drug chloroquine.[13] Derivatives of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one could be explored for activity against various pathogens, including bacteria, fungi, and parasites.[6]

-

Neuroscience: Recent research has identified 4-aminoquinoline derivatives as agonists for the nuclear receptor NR4A2 (Nurr1), a promising drug target for neuroprotective therapies in Parkinson's disease.[13] This highlights a potential, high-impact application for novel derivatives based on this scaffold.

Conclusion

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a strategically designed chemical building block with significant potential for drug discovery and development. Its combination of a biologically relevant quinolinone core, a metabolically robust trifluoromethyl group, and a synthetically versatile amino group provides a rich platform for chemical exploration. The synthetic accessibility and predictable reactivity of this compound make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics for a range of diseases, from cancer to neurodegeneration. Further investigation into its derivatization and biological evaluation is highly warranted.

References

-

Sun, J., Wang, Y., & Sun, J. (2009). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. Available at: [Link]

-

MySkinRecipes. (n.d.). 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from MySkinRecipes. Available at: [Link]

-

PubChem. (n.d.). 7-Aminoquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from PubChem. Available at: [Link]

-

Arjunan, V., et al. (2010). Molecular structure, vibrational spectroscopic studies and natural bond orbital analysis of 7-amino-4-trifluoromethyl coumarin. Pramana - Journal of Physics, 74(5), 845–861. Available at: [Link]

-

Muhammad, U., et al. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal, 12(1), 81-86. Available at: [Link]

-

Bissell, E. R., Mitchell, A. R., & Smith, R. E. (1980). Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. The Journal of Organic Chemistry, 45(12), 2283–2287. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-7-(trifluoromethyl)quinoline. Retrieved from Amerigo Scientific. Available at: [Link]

-

DergiPark. (2019). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Maccioni, E., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. Available at: [Link]

-

ACS Omega. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Spectral and quantum-mechanical characterizations of 7-amino-4-trifluoromethyl coumarin. Retrieved from ResearchGate. Available at: [Link]

-

Substrate Bank. (n.d.). 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from Substrate Bank. Available at: [Link]

-

The Journal of Organic Chemistry. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

-

Molecules. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(21), 7275. Available at: [Link]

-

Journal of Medicinal Chemistry. (2015). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Journal of Medicinal Chemistry, 58(15), 6046–6056. Available at: [Link]

-

Expert Opinion on Drug Discovery. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(6), 569–579. Available at: [Link]

-

RSC Medicinal Chemistry. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

-

Journal of Medicinal Chemistry. (1984). 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics. Journal of Medicinal Chemistry, 27(9), 1135-1140. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]

- 3. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 58721-76-9|7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 7. 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | 58721-76-9 [sigmaaldrich.cn]

- 8. echemi.com [echemi.com]

- 9. ias.ac.in [ias.ac.in]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the MEK Inhibitor CI-1040 (PD184352)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: Clarifying the Subject Compound

This guide provides a comprehensive technical characterization of the potent and selective MEK inhibitor 2-((2-chloro-4-iodophenyl)amino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide , identified by CAS Number 212631-79-3 . This compound is widely known in scientific literature by its investigational codes, CI-1040 and PD184352 .[1][2]

It is important to distinguish this molecule from the compound associated with CAS Number 58721-76-9 , which is 7-amino-4-(trifluoromethyl)quinolin-2(1H)-one .[3] The latter is a heterocyclic building block with a distinct chemical structure, molecular weight (228.17 g/mol ), and formula (C₁₀H₇F₃N₂O).[4] While the quinolinone scaffold is relevant in medicinal chemistry, CI-1040 offers a more pertinent case study for drug development professionals due to its well-documented mechanism of action, extensive preclinical evaluation, and its pioneering role as the first MEK inhibitor to enter clinical trials.[5][6][7] This guide will therefore focus exclusively on the characterization and application of CI-1040.

Introduction: The Significance of CI-1040 in Oncology Research

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[8][9][10] Aberrant activation of this pathway is a hallmark of over 30% of human cancers, making its components highly attractive therapeutic targets.[11]

CI-1040 (PD184352) emerged from discovery programs as a highly specific, orally active, small-molecule inhibitor of MEK1 and MEK2 (MAPKK), the dual-specificity kinases that are the immediate upstream activators of ERK1/2.[1][12] As the first MEK inhibitor to reach clinical development, CI-1040 provided a crucial in-vivo and clinical proof-of-concept for targeting this central node in oncogenic signaling.[5][13] Although its development was ultimately halted due to suboptimal pharmacokinetic properties, including poor solubility and rapid clearance, the learnings from CI-1040 have been instrumental in the development of next-generation MEK inhibitors that are now approved therapies.[6][14]

This guide provides a detailed overview of the physicochemical properties, mechanism of action, synthesis, analytical control, and preclinical applications of CI-1040, offering valuable insights for researchers utilizing this compound as a tool and for professionals engaged in the broader field of kinase inhibitor development.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physicochemical properties is the bedrock of formulation development, analytical method design, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Value | Source / Reference |

| CAS Number | 212631-79-3 | [2] |

| Synonyms | CI-1040, PD184352, PD 184352 | [1][2][15] |

| IUPAC Name | 2-((2-chloro-4-iodophenyl)amino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂ | |

| Molecular Weight | 478.66 g/mol | |

| Physical Form | Solid | N/A |

| InChI Key | GFMMXOIFOQCCGU-UHFFFAOYSA-N | |

| Mechanism | Non-ATP-competitive, allosteric inhibitor of MEK1/2 | [2][13] |

| Solubility | Poor aqueous solubility | [6] |

Mechanism of Action: Targeting the Core of the MAPK Pathway

CI-1040 exerts its anti-proliferative effects by directly targeting MEK1 and MEK2. Its mechanism is highly specific and distinct from typical kinase inhibitors.

Causality of Inhibition: Unlike many kinase inhibitors that compete with ATP at the enzyme's active site, CI-1040 is a non-ATP-competitive, allosteric inhibitor.[2][13] It binds to a unique pocket on the MEK enzyme adjacent to the ATP-binding site. This binding event locks the enzyme in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2. The consequence is a complete blockade of signal transmission down the cascade, leading to decreased cell proliferation and, in some cell lines, induction of apoptosis.[5][15][16]

Pathway Selectivity: A key attribute of CI-1040 is its remarkable selectivity. Studies have shown it does not significantly inhibit other kinases, including p38 kinase or Akt, even at concentrations well above its IC₅₀ for MEK.[2] This specificity is critical for its utility as a research tool, as it allows scientists to probe the specific consequences of MEK/ERK pathway inhibition without confounding off-target effects.

Synthesis and Manufacturing Insights

The synthesis of CI-1040 and related diphenylamine-based MEK inhibitors involves multi-step organic chemistry protocols. The core structure is typically assembled via a palladium-catalyzed Buchwald-Hartwig amination or a similar cross-coupling reaction, followed by amide bond formation.

General Synthetic Workflow:

-

Coupling of Precursors: The key C-N bond forming the diphenylamine core is constructed. This typically involves reacting a substituted aniline (e.g., 2-chloro-4-iodoaniline) with a substituted fluorobenzoic acid derivative.

-

Amide Formation: The carboxylic acid of the diphenylamine intermediate is activated (e.g., to an acid chloride) and then reacted with the desired hydroxylamine derivative (e.g., O-(cyclopropylmethyl)hydroxylamine) to form the final benzhydroxamate structure.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel, followed by recrystallization to achieve the high purity required for biological and clinical studies.

Analytical Control Strategy

A robust analytical control strategy is essential to ensure the identity, purity, and quality of any active pharmaceutical ingredient. For a molecule like CI-1040, a multi-technique approach is required for comprehensive characterization.[17][18]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for determining the purity of small molecule drug candidates. It separates the main compound from process-related impurities and degradation products, allowing for precise quantification.

Step-by-Step Methodology:

-

System Preparation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare a gradient system.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Program:

-

Start at 30% B, hold for 2 minutes.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength of 254 nm.

-

Sample Preparation: Accurately weigh and dissolve CI-1040 in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol: Identity Confirmation by LC-MS and NMR

Rationale: While HPLC provides purity data, it does not confirm molecular identity. Mass spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[19][20]

Step-by-Step LC-MS Methodology:

-

Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Employ the HPLC method described in Section 5.1.

-

MS Parameters: Operate in positive ion mode (ESI+). Scan a mass range that includes the expected molecular ion (e.g., m/z 100-600).

-

Data Interpretation: Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z of approximately 479.6. The characteristic isotopic pattern from the chlorine and iodine atoms should also be verified.

Step-by-Step NMR Methodology:

-

Sample Preparation: Dissolve 5-10 mg of CI-1040 in a deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire ¹H (proton) and ¹⁹F (fluorine) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the cyclopropyl group, and the amide proton. Integration of the peaks should match the number of protons in the structure.

-

¹⁹F NMR: The spectrum should display signals for the two fluorine atoms on the benzamide ring, with coupling patterns consistent with their positions.

-

Applications in Drug Discovery and Preclinical Research

CI-1040 has been used extensively in preclinical models to validate MEK as a therapeutic target.

-

Broad-Spectrum Activity: In preclinical studies, CI-1040 demonstrated antitumor activity against a range of human tumor xenografts, particularly those from colon, pancreas, and breast cancers.[1][5]

-

Biomarker Correlation: Crucially, its in-vivo antitumor activity was shown to correlate with the inhibition of ERK phosphorylation in tumor tissues, establishing a clear pharmacodynamic biomarker for target engagement.[1]

-

Apoptosis Induction: Beyond cytostatic effects, CI-1040 was shown to be cytotoxic and induce apoptosis in certain malignant cell lines, such as schwannoma cells.[15]

-

Clinical Evaluation: In Phase I clinical trials, CI-1040 was generally well-tolerated and showed evidence of target inhibition in patients. Antitumor activity was observed, including a partial response in a pancreatic cancer patient.[1] However, the compound's poor bioavailability ultimately limited its clinical potential.[13]

Safety, Handling, and Storage

As a potent, biologically active compound intended to modulate cancer pathways, CI-1040 must be handled with appropriate safety precautions, especially in a research setting.[21][22]

-

Occupational Exposure: Potent oncology compounds often have low occupational exposure limits (OELs).[22] While a specific OEL for CI-1040 may not be public, it should be handled as a highly potent active pharmaceutical ingredient (HPAPI).

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.

-

Containment: Weighing and handling of the solid powder should be performed in a chemical fume hood or, ideally, a ventilated balance enclosure to prevent inhalation of airborne particles.[23][24]

-

Disposal: All waste materials contaminated with CI-1040 should be disposed of as hazardous chemical waste according to institutional guidelines.

-

Storage: Store the solid compound in a tightly sealed container, protected from light, at a controlled temperature as recommended by the supplier.

References

-

Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

- Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of Cancer Research and Clinical Oncology.

-

QIAGEN. (n.d.). Understanding the ERK/MAPK Signaling Pathway. GeneGlobe. Retrieved from [Link]

-

Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Retrieved from [Link]

- Singh, M., Kumar, D., & Kumar, V. (2024). MEK inhibitors in oncology: a patent review and update (2016 – present).

- Allen, L. F., Sebolt-Leopold, J., & Meyer, M. B. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology, 30(5 Suppl 16), 105–116.

-

Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

-

PCI Pharma Services. (2022, February 24). The challenges of handling and delivering highly potent oncology drugs. Pharma IQ. Retrieved from [Link]

-

Targeted Oncology. (n.d.). MEK Inhibitors for the Treatment of Melanoma. Retrieved from [Link]

-

Institut National Du Cancer. (2013). The clinical development of MEK inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). MEK inhibitor. Retrieved from [Link]

-

Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. pharm-int.com. Retrieved from [Link]

-

IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

- Mattingly, R. R., et al. (2006). The mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor PD184352 (CI-1040) selectively induces apoptosis in malignant schwannoma cell lines. Journal of Pharmacology and Experimental Therapeutics, 316(1), 456-65.

- Solit, D. B., et al. (2005). A Role for K-ras in Conferring Resistance to the MEK Inhibitor, CI-1040. Neoplasia, 7(4), 385–393.

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-142.

- Larrow, J. F., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6302-6306.

- Zhang, H., et al. (2009). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053.

-

MySkinRecipes. (n.d.). 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

- Muhammad, U., Uzairu, A., Idris, S. O., & Ehinmidu, J. O. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal, 12(1), 44-48.

- Bissell, E. R., Mitchell, A. R., & Smith, R. E. (1980). Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. The Journal of Organic Chemistry, 45(12), 2283–2287.

- Maccioni, E., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-65.

-

ResearchGate. (n.d.). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Request PDF. Retrieved from [Link]

- Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

-

Amerigo Scientific. (n.d.). 4-Amino-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Aminoquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- Sebolt-Leopold, J. S. (2004). Synthesis and SAR development of PD 0325901, a potent and highly bioavailable MEK inhibitor.

- Connect Journals. (2013). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Indian Journal of Heterocyclic Chemistry, 22.

- Novelty Journals. (2022). A Review on Quinoline and Its Derivatives.

-

Molbase. (n.d.). 2-(2-Chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide. Retrieved from [Link]

-

Substrate Bank. (n.d.). 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

- Yan, X., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 147, 357-371.

- Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-93.

- Nara, S. N. (2020). A review on the liquid chromatography-nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research, 9(12), 647-662.

- Provera, S., et al. (2003). A multi-technique approach using LC-NMR, LC-MS, semi-preparative HPLC, HR-NMR and HR-MS for the isolation and characterization of low-level unknown impurities in GW876008, a novel corticotropin-release factor 1 antagonist. Analytical and Bioanalytical Chemistry, 377(5), 849-60.

- Kiss, R., et al. (2020). NMR Spectroscopy as a Characterization Tool Enabling Biologics Formulation Development. Journal of Pharmaceutical Sciences, 109(1), 1-17.

- Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. 56(2), 489-498.

-

PubChem. (n.d.). 7-(diethylamino)-N-[(2S)-2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-2-oxochromene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 58721-76-9|7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]

- 5. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, CI-1040 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. The clinical development of MEK inhibitors [cancer.fr]

- 12. MEK inhibitor - Wikipedia [en.wikipedia.org]

- 13. Synthesis and SAR development of PD 0325901, a potent and highly bioavailable MEK inhibitor. | Semantic Scholar [semanticscholar.org]

- 14. targetedonc.com [targetedonc.com]

- 15. The mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor PD184352 (CI-1040) selectively induces apoptosis in malignant schwannoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]

- 17. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A multi-technique approach using LC-NMR, LC-MS, semi-preparative HPLC, HR-NMR and HR-MS for the isolation and characterization of low-level unknown impurities in GW876008, a novel corticotropin-release factor 1 antagonist. | Semantic Scholar [semanticscholar.org]

- 19. wisdomlib.org [wisdomlib.org]

- 20. ijper.org [ijper.org]

- 21. aenova-group.com [aenova-group.com]

- 22. pci.com [pci.com]

- 23. dupont.com.sg [dupont.com.sg]

- 24. pharm-int.com [pharm-int.com]

A Senior Application Scientist's Guide to the Spectral Characterization of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one

This technical guide provides an in-depth framework for the spectral characterization of the novel compound 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one. As of the latest literature review, a complete, published experimental dataset for this specific molecule is not available. Therefore, this document serves a dual purpose: it is a procedural guide for acquiring and interpreting the necessary spectral data, and it provides a predictive analysis based on established principles of spectroscopy and data from structurally related compounds. This guide is intended for researchers in synthetic chemistry and drug development who require a robust methodology for structural verification and characterization.

Introduction: The Quinolinone Core in Modern Research

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The introduction of a trifluoromethyl group at the C4 position and an amino group at the C7 position creates a unique electronic and steric profile, making 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one a compound of significant interest for library synthesis and drug discovery programs. Accurate and comprehensive spectral analysis is the cornerstone of confirming the identity and purity of such a novel chemical entity.

This guide will detail the expected outcomes and interpretive logic for Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the quinolinone ring system is used throughout this guide.

// Define nodes for atoms with positions for a quinolinone-like structure N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,0.5!"]; C3 [label="C3", pos="2.4,0!"]; C4 [label="C4", pos="2.4,-1.2!"]; C4a [label="C4a", pos="1.2,-1.7!"]; C5 [label="C5", pos="1.2,-2.9!"]; C6 [label="C6", pos="0,-3.5!"]; C7 [label="C7", pos="-1.2,-2.9!"]; C8 [label="C8", pos="-1.2,-1.7!"]; C8a [label="C8a", pos="0,-1.2!"]; H1 [label="H", pos="-0.8,0.3!"]; O2 [label="O", pos="1.2,1.5!"]; H3 [label="H", pos="3.2,0.3!"]; CF3 [label="CF3", pos="3.5,-1.7!"]; H5 [label="H", pos="2,-3.2!"]; H6 [label="H", pos="0,-4.3!"]; N7 [label="N", pos="-2.4,-3.5!"]; H7_1 [label="H", pos="-3.2,-3.2!"]; H7_2 [label="H", pos="-2.4,-4.3!"]; H8 [label="H", pos="-2,-1.4!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; N1 -- H1 [label="1-H"]; C2 -- O2 [label="=O"]; C3 -- H3 [label="3-H"]; C4 -- CF3; C5 -- H5 [label="5-H"]; C6 -- H6 [label="6-H"]; C7 -- N7 [label="-NH2"]; N7 -- H7_1; N7 -- H7_2; C8 -- H8 [label="8-H"];

// Add labels for carbons C2 [xlabel="2"]; C3 [xlabel="3"]; C4 [xlabel="4"]; C4a [xlabel="4a"]; C5 [xlabel="5"]; C6 [xlabel="6"]; C7 [xlabel="7"]; C8 [xlabel="8"]; C8a [xlabel="8a"]; } dot Caption: Molecular Structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and because it will allow for the observation of exchangeable protons (N-H). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is sufficient. Key parameters to note are the spectral width, acquisition time, and number of scans (typically 16-64 for good signal-to-noise).

-

¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition : ¹⁹F NMR is crucial for confirming the trifluoromethyl group. A standard one-pulse experiment without proton decoupling will show H-F coupling, while a proton-decoupled experiment will yield a singlet.

¹H NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The causality for these shifts lies in the electronic environment: electron-withdrawing groups (like C=O and CF₃) deshield nearby protons, shifting them downfield (to higher ppm values), while electron-donating groups (like -NH₂) shield them, shifting them upfield.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Comparative Insights |

| 1-H (N-H) | 10.5 - 12.0 | Broad Singlet | The amide proton is acidic and often appears as a broad signal due to solvent exchange. In related quinolinones, this peak is typically observed downfield[1]. |

| 8-H | 7.5 - 7.8 | Doublet (d) | This proton is ortho to the electron-withdrawing amide carbonyl group, leading to significant deshielding. It will be coupled to H-6 (meta-coupling, small J) and H-5 (para-coupling, very small J), but likely appears as a doublet due to coupling with H-6. |

| 5-H | 7.3 - 7.6 | Doublet (d) | This proton is on the carbocyclic ring and will be coupled to H-6. Its chemical shift is influenced by the overall aromatic system. |

| 3-H | 6.5 - 6.8 | Singlet (s) | This vinylic proton is adjacent to the strongly electron-withdrawing CF₃ group, which shifts it downfield. It has no adjacent protons to couple with, so it should appear as a singlet. |

| 6-H | 6.4 - 6.7 | Doublet of Doublets (dd) | Situated between the C5 and C7 positions, this proton will be coupled to both H-5 and H-8. The electron-donating amino group at C7 will shield this proton, shifting it upfield relative to H-5 and H-8. |

| 7-NH₂ | 5.0 - 6.0 | Broad Singlet | The amino protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary depending on concentration and water content. In a related amino-dihydroquinolinone, this signal appears at 5.39 ppm[1]. |

¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |

| C2 (C=O) | 160 - 165 | The amide carbonyl carbon is highly deshielded and appears significantly downfield. |

| C7 | 148 - 152 | The carbon bearing the amino group is deshielded due to the direct attachment of nitrogen. |

| C8a | 138 - 142 | This is a quaternary carbon at the ring junction, typically found in this region for quinolinones. |

| C5 | 125 - 130 | Aromatic CH carbon. |

| C4a | 122 - 128 | Quaternary carbon at the ring junction, shielded relative to C8a. |

| C4 (q, ¹JCF ≈ 270 Hz) | 120 - 125 | This quaternary carbon is directly attached to the CF₃ group. It will appear as a quartet in the proton-coupled spectrum due to one-bond coupling with the three fluorine atoms. |

| CF₃ (q, ¹JCF ≈ 270 Hz) | 120 - 125 | The carbon of the trifluoromethyl group itself will also appear as a quartet with a large coupling constant. |

| C3 | 115 - 120 | This vinylic carbon is influenced by both the CF₃ and the amide system. |

| C8 | 110 - 115 | Aromatic CH carbon, shielded by the adjacent amino group at C7. |

| C6 | 100 - 105 | This aromatic CH carbon is expected to be the most shielded due to the strong electron-donating effect of the para-amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded first and automatically subtracted from the sample spectrum.

IR Spectrum Interpretation: Expected Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, C=O, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Amine (-NH₂) | The primary amine will show two distinct stretching bands (symmetric and asymmetric) in this region. |

| 3200 - 3100 | N-H Stretch | Amide (N-H) | The stretching vibration of the amide N-H bond. |

| 1660 - 1680 | C=O Stretch | Amide (C=O) | The carbonyl stretch of the cyclic amide (lactam) is a strong, sharp signal and a key diagnostic peak. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations of the aromatic quinolinone core. |

| 1250 - 1050 | C-F Stretch | Trifluoromethyl (-CF₃) | The C-F stretching vibrations of the CF₃ group are typically very strong and appear in this region, often as multiple intense bands. This is a critical diagnostic feature. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺.

-

Mass Analyzer : A high-resolution mass spectrometer (such as a TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula (C₁₀H₇F₃N₂O, Exact Mass: 228.0510)[2].

-

MS/MS Analysis : To gain further structural insight, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion. Collision-induced dissociation (CID) will break the molecule into smaller, stable fragments.

Mass Spectrum Interpretation: Expected m/z Values

| m/z Value | Ion | Rationale |

| 229.0588 | [M+H]⁺ | The protonated molecular ion. High-resolution measurement is key for formula confirmation. |

| 212.0557 | [M+H - NH₃]⁺ | Loss of ammonia from the 7-amino group. |

| 201.0401 | [M+H - CO]⁺ | Loss of carbon monoxide from the quinolinone ring, a common fragmentation pathway for such systems. |

| 160.0502 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical followed by protonation. |

Conclusion and Best Practices

The structural elucidation of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. While this guide provides a predictive framework based on sound chemical principles and data from related structures, it is imperative that these predictions are validated against rigorously acquired experimental data.

For complete and unambiguous characterization, it is highly recommended to perform 2D NMR experiments, such as COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to their respective carbons). This comprehensive approach ensures the highest level of scientific integrity and provides the authoritative data required for publication, patent applications, and further progression in a drug development pipeline.

References

-

He, L. (2009). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2796. Available at: [Link]

Sources

The Architectural Blueprint of a Novel Quinolinone: A Technical Guide to the Crystal Structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the solid-state architecture of a key fluorinated quinolinone derivative. While the definitive crystal structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is not publicly available, this document presents a detailed examination of a closely related and synthetically relevant precursor, 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one . The structural insights gleaned from this analog provide a robust framework for understanding the conformational preferences, intermolecular interactions, and potential solid-state behavior of the target molecule. This guide will delve into the synthesis, crystallographic analysis, and computational characterization, offering valuable insights for researchers engaged in the development of novel therapeutics based on the quinolinone scaffold.

Introduction: The Quinolinone Core in Modern Drug Discovery

Quinolinone derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The strategic placement of an amino group further provides a handle for modulating physicochemical properties and engaging in specific receptor interactions. Consequently, 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one represents a molecule of significant interest, with potential applications ranging from anticancer to antimicrobial agents.[3] A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of effective drug delivery systems.

Synthesis and Crystallization: Isolating a Key Intermediate

The synthesis of 7-amino-4-(trifluoromethyl)quinolin-2(1H)-one derivatives often proceeds through a cyclocondensation reaction. In an attempt to synthesize the target molecule, a related analog, 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, was serendipitously isolated and structurally characterized.[1][4]

Synthetic Protocol

The synthesis involves the reaction of m-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate.[1][4]

Experimental Protocol: Synthesis of 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one [1]

-

A mixture of m-phenylenediamine (100 mmol, 10.8 g) and ethyl 4,4,4-trifluoroacetoacetate (100 mmol, 15.2 mL) is heated at 353 K for 48 hours.

-

The reaction mixture is cooled to room temperature.

-

The cooled mixture is suspended in 20 mL of methanol.

-

The undissolved solid is collected by filtration.

-

The pure product is obtained by crystallization from ethanol, affording a white solid.

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[1]

Caption: Synthetic workflow for the preparation of 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one.

Crystal Structure Analysis of 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one

The solid-state architecture of the synthesized analog was elucidated by single-crystal X-ray diffraction. This analysis provides critical information on the molecular conformation, packing, and intermolecular interactions that govern the crystal lattice.

Crystallographic Data

The crystallographic data for 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one are summarized in the table below.[1][4]

| Parameter | Value |

| Chemical Formula | C₁₀H₉F₃N₂O₂ |

| Formula Weight | 246.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.6770 (9) |

| b (Å) | 10.0816 (11) |

| c (Å) | 11.6293 (12) |

| β (°) | 95.747 (2) |

| Volume (ų) | 1012.20 (18) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Density (calculated) | 1.616 g/cm³ |

| Absorption Coefficient (μ) | 0.15 mm⁻¹ |

| Reflections Collected | 6400 |

| Independent Reflections | 2283 |

| R(int) | 0.028 |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.06 |

Molecular Conformation and Intermolecular Interactions

The crystal structure reveals a complex network of intermolecular interactions that stabilize the crystal packing. These include C—H···F, N—H···F, O—H···N, and N—H···O hydrogen bonds.[1][4] The six-membered dihydroquinolinone ring adopts a non-classical conformation.[1]

Caption: Schematic of intermolecular interactions in the crystal lattice.

Spectroscopic and Computational Characterization

While a full spectroscopic and computational analysis of the title compound is not available, studies on similar quinolinone derivatives provide valuable comparative data.

Spectroscopic Analysis

Techniques such as FT-IR, ¹H NMR, and ¹³C NMR are crucial for the structural elucidation of these compounds.[5][6] For instance, in the ¹H NMR spectrum of 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, characteristic signals for the aromatic protons, the NH and OH groups, and the aliphatic protons of the dihydropyridinone ring are observed.[1]

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of quinolinone derivatives.[5] Such calculations can provide insights into:

-

Optimized molecular geometry: To compare with crystallographic data.

-

Vibrational frequencies: To aid in the assignment of experimental IR and Raman spectra.

-

Electronic properties: Including HOMO-LUMO energy gaps, which are important for understanding reactivity and photophysical properties.[5]

-

Molecular Electrostatic Potential (MEP) maps: To visualize regions of electrophilic and nucleophilic attack.

Potential Applications and Future Directions

The 7-amino-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is a promising platform for the development of novel therapeutic agents and functional materials.

-

Drug Development: The structural and electronic features of these molecules make them attractive candidates for targeting a variety of biological targets.[7]

-

Fluorescent Probes: The presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group can lead to strong intramolecular charge-transfer fluorescence, making these compounds suitable for applications in bioimaging.[2]

Future work should focus on obtaining the definitive crystal structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one to enable detailed structure-activity relationship (SAR) studies. Further derivatization of the amino and quinolinone moieties could lead to the discovery of new compounds with enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

This technical guide has provided a comprehensive overview of the structural landscape of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one, primarily through the detailed analysis of its close analog, 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. The presented crystallographic data, synthetic protocols, and discussion of spectroscopic and computational characterization offer a solid foundation for researchers in the field. The insights into the intermolecular interactions and solid-state packing are particularly valuable for understanding the physicochemical properties of this important class of compounds and for guiding the future design of novel quinolinone-based molecules.

References

-

Qin, Y., Xi, H., Chen, L., & Sun, X. (2011). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2616. [Link]

-

Qin, Y., Xi, H., Chen, L., & Sun, X. (2011). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2616. [Link]

-

Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8353–8361. [Link]

-

Sertbakan, T. R. (2020). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Niğde Ömer Halisdemir Üniversitesi Mühendislik Bilimleri Dergisi, 9(2), 999-1011. [Link]

-

MySkinRecipes. (n.d.). 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

-

Muhammad, U., Uzairu, A., Idris, S. O., & Ehinmidu, J. O. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal, 12(1), 60-66. [Link]

-

Bissell, E. R., Mitchell, A. R., & Smith, R. E. (1980). Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. The Journal of Organic Chemistry, 45(12), 2283–2287. [Link]

-

Abouzid, K. M., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759–5765. [Link]

Sources

- 1. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 7. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Organic Solvent Solubility of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one

Abstract

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone scaffold, a structure of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability and lipophilicity, properties that are highly advantageous in drug development.[2][3] However, these same properties often present challenges, most notably poor solubility, which can impede formulation, bioavailability, and the reliability of in-vitro assays.[4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and understand the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a strategic approach to solvent selection, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4] An analysis of the 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one structure provides critical insights into its expected behavior.

-

Quinolin-2(1H)-one Core: This bicyclic lactam structure contains a polar amide group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity to the molecule.

-

7-Amino Group (-NH2): Located on the benzene ring, this primary amine is a potent hydrogen bond donor and acceptor, further increasing the molecule's polarity and potential for interaction with protic solvents.

-

4-Trifluoromethyl Group (-CF3): The -CF3 group is highly lipophilic and electron-withdrawing. While it can enhance membrane permeability, it significantly decreases aqueous solubility.[3] Its presence suggests that solubility will be favored in solvents that can accommodate this nonpolar moiety.

Based on these features, the molecule possesses a dualistic character. It has polar, hydrogen-bonding regions and a significant nonpolar, lipophilic region. Therefore, its solubility is expected to be limited in highly nonpolar solvents (like heptane) and also in water, but favored in polar organic solvents that can effectively solvate all parts of the molecule. Solvents like DMSO, DMF, and lower-chain alcohols are predicted to be effective.

Predicting solubility computationally has become a valuable tool in early-stage development.[5][6] Models based on Quantitative Structure-Property Relationships (QSPR) and physics-based calculations can provide initial estimates, helping to prioritize experimental resources.[6][7] These models consider factors like crystal lattice energy—the energy required to break apart the solid-state crystal—and solvation energy, which is released upon interaction with the solvent.[6]

Strategic Solvent Selection for Solubility Screening

A "brute force" screening of all possible solvents is inefficient. A strategic, knowledge-based approach to solvent selection is crucial for effective crystallization and formulation development.[8][9] The selection process should prioritize a diverse set of solvents that cover a range of polarities, hydrogen bonding capabilities, and chemical classes, while also considering safety and environmental impact.[10][11]

The following diagram outlines a logical workflow for selecting an appropriate panel of organic solvents for screening.

Caption: A strategic workflow for selecting and evaluating organic solvents.

Table 1: Recommended Panel of Organic Solvents for Initial Screening

| Class | Solvent | Rationale |

| Polar Protic | Methanol | Smallest alcohol, highly polar, strong H-bonding. |

| Ethanol | Common, less toxic alcohol; often used in crystallization.[12] | |

| Isopropanol | Less polar alcohol, good intermediate solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly polar, strong H-bond acceptor, often a "universal" organic solvent. |

| N,N-Dimethylformamide (DMF) | Similar to DMSO, highly effective polar solvent. | |

| Acetonitrile | Medium polarity, common in chromatography and synthesis. | |

| Acetone | Common ketone, good for dissolving moderately polar compounds. | |

| Ethereal / Ester | Tetrahydrofuran (THF) | Cyclic ether, moderately polar. |

| Ethyl Acetate | Common ester, medium polarity, often used as an anti-solvent.[13] | |

| Non-Polar | Toluene | Aromatic hydrocarbon, for assessing solubility in non-polar systems. |

| Dichloromethane (DCM) | Chlorinated solvent, effective for a wide range of compounds.[11] | |

| Heptane | Aliphatic hydrocarbon, represents a highly non-polar environment. |

Experimental Determination of Solubility

It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.[14]

-

Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate when added to a solvent, typically from a concentrated DMSO stock solution. It's a high-throughput method used in early discovery to flag potential issues.[14][15]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material. This is the "gold standard" measurement, crucial for late-stage development and formulation.[3][16]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[3][17]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1.0 mL) of the selected organic solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial securely and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Avoid disturbing the solid material at the bottom.

-

Filtration: Filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents) with a pore size of 0.22 or 0.45 µm. This step is critical to remove any microscopic solid particles.

-

Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for analysis) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol: Kinetic Solubility Determination (DMSO Stock Method)

This protocol is a higher-throughput method for early-stage assessment.[14][15]

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Solvent Addition: Dispense the target organic solvents into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake for 1-2 hours at room temperature.

-

Detection: The formation of precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by an increase in absorbance at a non-interfering wavelength (e.g., 600-650 nm) on a plate reader. The highest concentration that remains clear is reported as the kinetic solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A summary table is the most effective format. While experimental data for 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is not publicly available, Table 2 provides an illustrative template populated with hypothetical—but chemically plausible—thermodynamic solubility values based on the structural analysis.

Table 2: Illustrative Thermodynamic Solubility of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one at 25°C

| Solvent | Solvent Class | Predicted Solubility (µg/mL) | Predicted Solubility (mM) | Observations |

| Heptane | Non-Polar | < 1 | < 0.004 | Insoluble |

| Toluene | Non-Polar | ~10 | ~0.04 | Very Sparingly Soluble |

| Ethyl Acetate | Ester | ~150 | ~0.66 | Sparingly Soluble |

| Dichloromethane | Chlorinated | ~250 | ~1.10 | Sparingly Soluble |

| Acetone | Ketone | ~1,200 | ~5.26 | Soluble |

| Acetonitrile | Nitrile | ~900 | ~3.94 | Soluble |

| Isopropanol | Protic | ~800 | ~3.51 | Soluble |

| Ethanol | Protic | ~1,500 | ~6.57 | Soluble |

| Methanol | Protic | ~2,000 | ~8.76 | Freely Soluble |

| Tetrahydrofuran (THF) | Ethereal | ~3,500 | ~15.34 | Freely Soluble |

| DMF | Aprotic | > 20,000 | > 87.65 | Very Soluble |

| DMSO | Aprotic | > 50,000 | > 219.13 | Very Soluble |

Note: These values are for illustrative purposes to demonstrate data presentation and represent educated predictions based on chemical principles. Actual experimental determination is required for confirmation.

Conclusion

A thorough understanding of the solubility of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one in organic solvents is a prerequisite for its successful development as a potential therapeutic agent or chemical probe. Its amphiphilic nature, with both polar hydrogen-bonding groups and a lipophilic trifluoromethyl moiety, results in a complex solubility profile. The systematic approach outlined in this guide—combining theoretical analysis, strategic solvent selection, and robust experimental protocols like the shake-flask method—provides a reliable pathway for researchers to generate the high-quality, definitive solubility data needed to advance their projects, from lead optimization and formulation to final product manufacturing.

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020).

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). SpringerLink.

- Kinetic versus thermodynamic solubility tempt

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Aqueous Solubility Assay. (n.d.). Enamine.

- Solvent Selection - (API) Solubility. (n.d.). APC.

- Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H) - Benchchem. (n.d.). Benchchem.

- Solubility Assessment Service. (n.d.).

- Aqueous Solubility Assays. (n.d.).

- Solvent Replacement and Regulatory Acceptance in API Synthesis. (2025).

- Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. (2025). ChemRxiv | Cambridge Open Engage.

- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.

- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024).

- Steps for Managing Solvents in API Manufacturing. (2024). LPS.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.).

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).

Sources

- 1. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. approcess.com [approcess.com]

- 9. youtube.com [youtube.com]

- 10. Solvent Replacement and Regulatory Acceptance in API Synthesis – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 11. Steps for Managing Solvents in API Manufacturing [solventwasher.com]

- 12. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Trifluoromethylated Quinolinones: A Technical Guide for Drug Discovery Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into the quinolinone scaffold has unlocked a treasure trove of pharmacological potential, giving rise to a class of compounds with diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of trifluoromethylated quinolinones, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols, supported by quantitative data and visual representations to facilitate a deeper understanding of this promising class of molecules.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Trifluoromethylated quinolinones have emerged as formidable anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis via Caspase Activation

A primary mechanism by which trifluoromethylated quinolinones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways. For instance, the quinoline derivative 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1) has been demonstrated to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9.[1][2] The activation of these initiator caspases leads to a downstream cascade, culminating in the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological hallmarks of apoptosis.[1][2] Furthermore, some trifluoromethylated acyloins have been shown to induce apoptosis in human oral tumor cell lines, as evidenced by DNA fragmentation and the detection of cleaved cytokeratin 18 by activated caspases.[3] The activation of caspase-6 and -8 has also been implicated in the proapoptotic action of certain trifluoromethylated fused triazinones.[4]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, trifluoromethylated quinolinones can disrupt the cell cycle, preventing the uncontrolled proliferation of cancer cells. Flow cytometry analysis is a key experimental technique used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] Treatment of cancer cells with these compounds can lead to an accumulation of cells in a specific phase, indicating cell cycle arrest. For example, some fluoroquinolone derivatives have been shown to inhibit the cell cycle in the sub-G1 phase, which is indicative of apoptosis.[7]

Quantitative Assessment of Anticancer Efficacy

The anticancer potency of trifluoromethylated quinolinones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various trifluoromethylated quinolinone derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/mL |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/mL |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Various | Not Specified | 14.14 |

| Fluorinated quinoline analogue 6a | MDA-MB-468 | Triple-Negative Breast Cancer | ~4.0 |

| Fluorinated quinoline analogue 6b | MDA-MB-468 | Triple-Negative Breast Cancer | ~5.0 |

| Fluorinated quinoline analogue 6d | MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5 |

| Fluorinated quinoline analogue 6f | MDA-MB-468 | Triple-Negative Breast Cancer | ~2.0 |